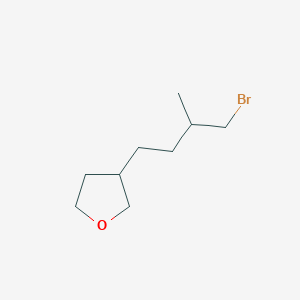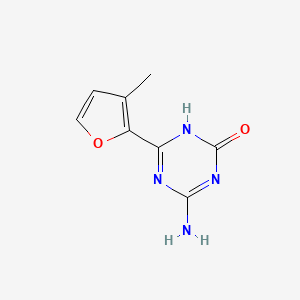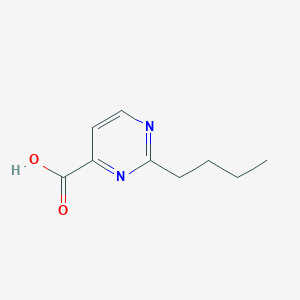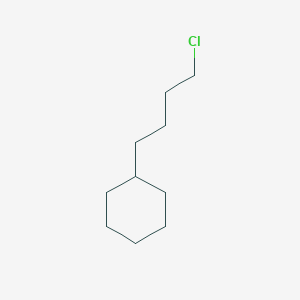
(4-Chlorobutyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobutyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. It consists of a cyclohexane ring substituted with a 4-chlorobutyl group. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure, and the presence of the chlorobutyl group introduces unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobutyl)cyclohexane typically involves the alkylation of cyclohexane with 4-chlorobutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(4-Chlorobutyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Chlorobutyl)cyclohexane involves its interaction with various molecular targets. The compound can act as an alkylating agent, introducing the 4-chlorobutyl group into other molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane without any substituents.
4-Bromobutylcyclohexane: Similar structure but with a bromine atom instead of chlorine.
4-Chlorobutylbenzene: Contains a benzene ring instead of a cyclohexane ring
Uniqueness: (4-Chlorobutyl)cyclohexane is unique due to the presence of the chlorobutyl group, which imparts distinct reactivity and chemical properties compared to unsubstituted cyclohexane or other substituted cyclohexanes. The chlorine atom’s electronegativity and the butyl chain’s length contribute to its specific behavior in chemical reactions .
Propiedades
Fórmula molecular |
C10H19Cl |
|---|---|
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
4-chlorobutylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 |
Clave InChI |
MOYMSRFEQFNEOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
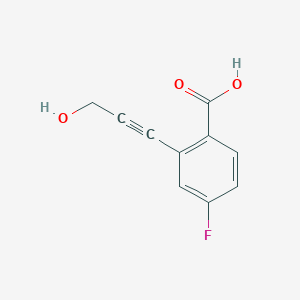
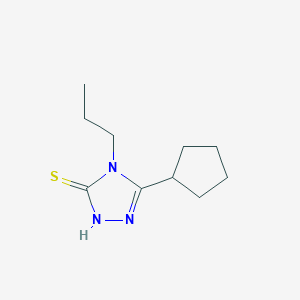
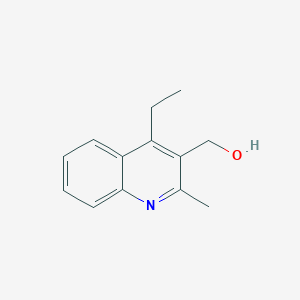
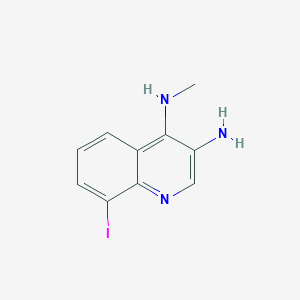
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)

